6-Ethyl-4-methoxy-2-pyranone
Overview
Description
Synthesis Analysis
The synthesis of 6-Ethyl-4-methoxy-2-pyranone involves reaction pathways that include the use of ethyl β-methoxycrotonate reacting with substituted carbonyl compounds to give 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones. These reactions highlight the compound's versatility in synthesizing various substituted pyranones (Shandala, Ayoub, & Mohammad, 1984).
Molecular Structure Analysis
The molecular structure of 6-Ethyl-4-methoxy-2-pyranone and its derivatives has been explored through various analytical techniques. For instance, the title compound synthesized by reacting 4-hydroxy-6-methylpyran-2-one with ethyl 4′-methoxy-2-cyanocinnamate shows a nearly planar pyranone ring, demonstrating the compound's structural characteristics (Shi et al., 2004).
Chemical Reactions and Properties
6-Ethyl-4-methoxy-2-pyranone undergoes various chemical reactions, such as the convenient ultrasound-mediated condensation reactions, to produce 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives. These reactions underscore the compound's chemical reactivity and the potential for creating diverse chemical structures (Wang et al., 2011).
Physical Properties Analysis
The physical properties of 6-Ethyl-4-methoxy-2-pyranone derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. While specific studies on these properties are scarce, the general characteristics of pyranone compounds provide insights into their stability and solubility profiles.
Chemical Properties Analysis
6-Ethyl-4-methoxy-2-pyranone exhibits notable chemical properties, including reactivity towards nucleophilic and electrophilic agents, and the ability to undergo ring-opening and ring-closure reactions, leading to a variety of functionalized derivatives. These chemical properties are essential for the compound's application in synthesis and modification reactions (Torii et al., 1976).
Scientific Research Applications
Organic Solid-State Lasers
Organic solid-state tri-wavelength lasing demonstrates the potential of pyran derivatives in developing compact and cost-effective smart laser systems. The study by Liu et al. (2017) highlights the use of a dye-doped holographic polymer-dispersed liquid crystal and distributed feedback laser, showcasing the versatility of pyran derivatives in multi-wavelength radiation applications, essential for scientific and applied research (Liu et al., 2017).
Corrosion Inhibition
Pyran derivatives, including those related to 6-Ethyl-4-methoxy-2-pyranone, have been explored for their corrosion inhibition properties on mild steel in acidic environments. Saranya et al. (2020) found that these compounds significantly reduce corrosion, acting as mixed-type inhibitors and adhering to the Langmuir adsorption isotherm. This application is critical for protecting industrial materials and infrastructure (Saranya et al., 2020).
Antimicrobial Activity
The antimicrobial potential of pyran derivatives, akin to 6-Ethyl-4-methoxy-2-pyranone, has been documented in synthetic chemistry research. Banoji et al. (2022) synthesized a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines from ethyl 2-cyanoacetate, showcasing significant antibacterial and antifungal activities against various microbial strains. These findings open avenues for developing new antimicrobial agents (Banoji et al., 2022).
Electroluminescent Devices
Pyran-containing emitters have been synthesized and characterized for their application in organic light-emitting diodes (OLEDs), yielding high photoluminescent quantum yields and saturated red emissions. Yang et al. (2007) demonstrated that OLEDs using these emitters show excellent performance, with luminance reaching up to 12540 cd/m2. This research highlights the potential of pyran derivatives in improving the efficiency and color quality of OLEDs (Yang et al., 2007).
Synthesis of Disaccharide Mimetics
Pyran derivatives have also found application in the synthesis of C-linked disaccharide analogues, offering a new class of compounds with promising biological activity. Harding et al. (2003) developed efficient methods for the functionalization of these derivatives, paving the way for their use in biological research and potentially in therapeutic applications (Harding et al., 2003).
Safety And Hazards
properties
IUPAC Name |
6-ethyl-4-methoxypyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(10-2)5-8(9)11-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYDMVQAZDVQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)O1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455693 | |
Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-methoxy-2-pyranone | |
CAS RN |
106950-13-4 | |
Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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